
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one core substituted with a 3-fluoro-4-nitrophenyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and nitro groups on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one typically involves the following steps:
Nitration of Fluorobenzene: The starting material, fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-fluoro-4-nitrofluorobenzene.
Formation of Imidazolidinone Core: The nitrated product is then reacted with ethylenediamine under controlled conditions to form the imidazolidinone core. This step may involve the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The imidazolidinone core can undergo oxidation to form imidazolidinedione derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and a suitable base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Oxidation: Imidazolidinedione derivatives.
Applications De Recherche Scientifique
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards these targets. The imidazolidinone core can also participate in hydrogen bonding and other interactions, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Fluoro-5-nitrophenyl)imidazolidin-2-one
- 1-(4-Fluoro-3-nitrophenyl)imidazolidin-2-one
- 1-(3-Chloro-4-nitrophenyl)imidazolidin-2-one
Uniqueness
1-(3-Fluoro-4-nitrophenyl)imidazolidin-2-one is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H8FN3O3 |
|---|---|
Poids moléculaire |
225.18 g/mol |
Nom IUPAC |
1-(3-fluoro-4-nitrophenyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H8FN3O3/c10-7-5-6(1-2-8(7)13(15)16)12-4-3-11-9(12)14/h1-2,5H,3-4H2,(H,11,14) |
Clé InChI |
SOEMNLJOIBXCHT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)
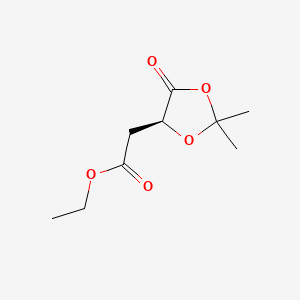
![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
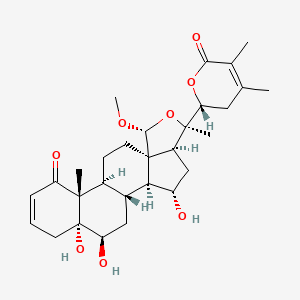
![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)
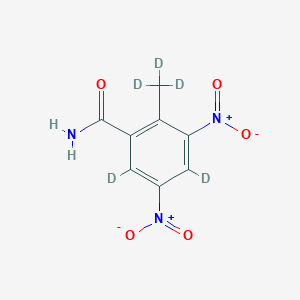
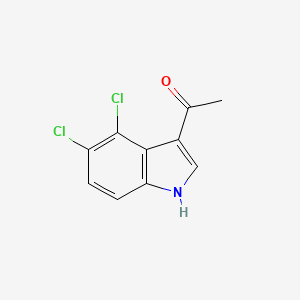
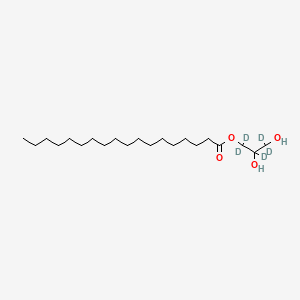
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)
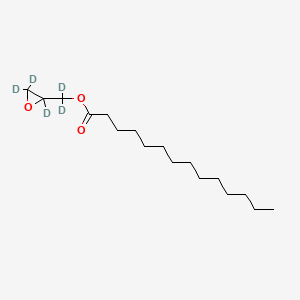
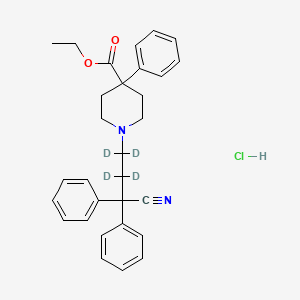
![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)
